Bevantolol hydrochloride is a β-adrenoceptor antagonist, more specifically categorized as a cardioselective β1-adrenoceptor antagonist. [, , , ] This means it primarily blocks the action of adrenaline on β1-adrenergic receptors, which are predominantly found in the heart. [, ] While bevantolol hydrochloride has been investigated for its potential in treating hypertension and angina pectoris, this analysis will focus solely on its scientific research applications. [, ]
Bevantolol hydrochloride is synthesized from various organic precursors, with the primary synthesis involving 3-(m-tolyloxy)-1,2-epoxypropane and 3,4-dimethoxyphenyl)ethylamine. It falls under the category of beta-adrenergic antagonists and is recognized for its selectivity towards beta-1 receptors, making it effective in lowering heart rate and blood pressure.
The synthesis of bevantolol hydrochloride involves several steps:
Bevantolol hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 377.89 g/mol. Its structure features:
The compound's stereochemistry significantly influences its pharmacodynamics and pharmacokinetics, enhancing its efficacy as a beta-blocker.
Bevantolol hydrochloride participates in several chemical reactions relevant to its synthesis and application:
Bevantolol exerts its pharmacological effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. This action leads to:
The selectivity for beta-1 receptors minimizes side effects commonly associated with non-selective beta-blockers.
Bevantolol hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery in clinical settings.
Bevantolol hydrochloride has several significant applications:
Bevantolol hydrochloride is a synthetic cardiovascular agent classified pharmacologically as a cardioselective β₁-adrenoceptor antagonist with additional α₁-adrenergic blocking activity and calcium channel modulating properties. Its chemical designation is 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)-2-propanol hydrochloride, with the molecular formula C₂₀H₂₇NO₄·HCl and a molecular weight of 381.89 g/mol [1] [7]. The compound exists as a racemic mixture and features a unique dimethoxyphenylethylamino moiety that confers its distinctive receptor binding profile [6] [8]. This molecular configuration enables simultaneous interaction with multiple receptor systems: high-affinity blockade of cardiac β₁-adrenoceptors (accounting for its cardioselectivity), moderate antagonism of vascular α₁-adrenoceptors, and inhibition of voltage-gated calcium channels, particularly the N-type (Cav2.2) channels [5] [7] [9].
Table 1: Key Chemical and Pharmacological Properties of Bevantolol Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C₂₀H₂₇NO₄·HCl |
Molecular Weight | 381.89 g/mol |
CAS Registry Number | 42864-78-8 |
Primary Targets | β₁-adrenoceptor antagonist |
Secondary Targets | α₁-adrenoceptor antagonist, VMAT2 inhibitor |
Ion Channel Activity | N-type calcium channel blocker (Cav2.2) |
Therapeutic Categories | Cardiovascular agent, Antihypertensive |
ATC Code | C07AB06 |
Pharmacodynamically, bevantolol hydrochloride exhibits membrane-stabilizing activity but is devoid of intrinsic sympathomimetic activity at therapeutic doses [6] [8]. Its metabolite (3-hydroxy bevantolol) demonstrates trace-level intrinsic sympathomimetic activity in preclinical models, though the clinical relevance remains undetermined [8]. The drug's multifaceted pharmacology produces a hemodynamic profile distinct from conventional beta-blockers, including reduced peripheral vascular resistance and favorable redistribution of coronary blood flow in ischemic myocardium without significantly compromising contractile function [5] [6].
Bevantolol hydrochloride was discovered and developed in the 1970s-1980s by Warner-Lambert Pharmaceuticals as an investigational agent for cardiovascular conditions. Preclinical studies demonstrated its cardioselective beta-blocking properties combined with unique hemodynamic effects, prompting clinical evaluation for hypertension and angina pectoris [1] [6]. Despite advancing to the New Drug Application (NDA) stage in the United States, Warner-Lambert withdrew the application in January 1989. The company chairman famously questioned the commercial viability, stating, "Who needs the 30th beta blocker?" – reflecting the crowded competitive landscape of beta-blockers at that time [1] [4].
The compound nevertheless achieved regulatory approval in Japan in 1995 for hypertension and angina management, where it was marketed under brand names including Calvan and Vantol [7] [9]. In a significant therapeutic repositioning milestone, bevantolol hydrochloride received Orphan Drug Designation from the U.S. FDA on June 24, 2021, for the treatment of Huntington's disease. This designation, sponsored by SOM Innovation Biotech S.A., was based on newly discovered vesicular monoamine transporter 2 (VMAT2) inhibitory activity potentially beneficial for managing chorea associated with Huntington's disease [3] [5] [9]. Clinical development for this neurological indication is ongoing, with Phase II trials completed in 2022 [9]. As of the current date (2025), it remains unavailable in major Western markets (US, UK, EU) for cardiovascular indications, though it retains approval status in several Asian countries [1] [5].
Table 2: Historical Development Timeline of Bevantolol Hydrochloride
Year | Milestone Event | Organization |
---|---|---|
1970s | Discovery and preclinical development | Warner-Lambert |
1986 | Detailed pharmacologic profile publication | Academic Research |
1987 | Comprehensive review of unique adrenoceptor interactions | Clinical Pharmacology |
Jan 1989 | NDA withdrawal in the United States | Warner-Lambert |
1995 | Approval for hypertension/angina in Japan | Japanese Pharmaceuticals |
2021 | Orphan Drug Designation for Huntington's disease (US FDA) | SOM Biotech |
2022 | Phase II completion for Huntington's chorea | SOM Biotech |
Bevantolol hydrochloride possesses distinctive structural features that differentiate it from conventional beta-adrenergic antagonists. Its molecular architecture incorporates a 3,4-dimethoxyphenylethylamino substituent on the terminal amine of the propanolamine backbone, a configuration absent in first-generation beta-blockers like propranolol [1] [6] [8]. This dimethoxy aromatic system critically determines the molecule's receptor interaction profile, facilitating not only high-affinity binding to β₁-adrenoceptors but also significant interaction with α₁-adrenoceptors—a dual antagonism rarely observed among cardioselective beta-blockers [2] [5]. The methoxy groups at the 3- and 4-positions of the phenyl ring enhance electron donation, potentially influencing the molecule's affinity for adrenoceptor subtypes and its distribution characteristics [8].
The propanolamine linker with a meta-tolyloxy (3-methylphenoxy) aromatic ring system constitutes the second critical structural domain. While this moiety is characteristic of beta-blockers generally, its specific combination with the dimethoxyphenylethylamino group creates a dual pharmacophore capable of simultaneous modulation of both beta and alpha adrenergic pathways [5] [9]. Molecular modeling studies suggest this arrangement allows bevantolol to occupy both the orthosteric binding site and adjacent allosteric regions within adrenergic receptors, potentially explaining its additional calcium channel blocking activity observed in electrophysiological studies [5] [6]. Recent investigations have revealed an unexpected interaction with vesicular monoamine transporter 2 (VMAT2)—a target structurally distinct from adrenoceptors—indicating that bevantolol's chemical framework possesses broader neuropharmacological relevance than initially designed [5] [9]. This structural versatility underpins its ongoing investigation for movement disorders despite its origins as a cardiovascular therapeutic.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7